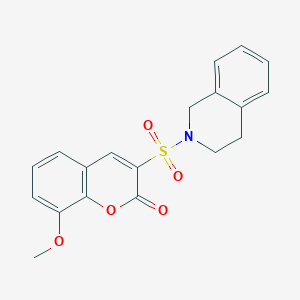

8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Description

8-Methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) scaffold with a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety linked via a sulfonyl group. The coumarin core is substituted with a methoxy group at the C8 position, while the THIQ fragment is connected through a sulfonamide bridge at C3 of the coumarin.

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-16-8-4-7-14-11-17(19(21)25-18(14)16)26(22,23)20-10-9-13-5-2-3-6-15(13)12-20/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCAWJOIXHCXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

Attachment of the Tetrahydroisoquinoline Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides and tetrahydroisoquinoline derivatives under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrahydroisoquinoline moiety.

Reduction: Reduction reactions can target the chromen-2-one core or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests several potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

Neuroprotective Properties

Research indicates that compounds similar to 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one may exhibit neuroprotective effects. The tetrahydroisoquinoline moiety is known for its neuroprotective properties, which could be leveraged in developing treatments for conditions like Alzheimer's disease. Studies have shown that derivatives of tetrahydroisoquinoline can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function .

Anticancer Activity

The compound's sulfonyl group and chromenone backbone suggest promising anticancer activity. Compounds with similar structures have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, tetrahydroisoquinoline derivatives have demonstrated significant cytotoxicity against human cancer cells such as HeLa and HT-29 . The unique combination of functional groups in 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one may enhance its efficacy as an anticancer agent.

Enzyme Inhibition Studies

The compound has potential applications in enzyme inhibition studies. Its structural features allow it to interact with various enzymes, making it a candidate for studying inhibition mechanisms. For example, compounds with similar chromenone structures have been shown to inhibit enzymes involved in metabolic pathways, which could provide insights into drug design and development.

Interaction with Biological Targets

Understanding how 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one interacts with biological targets can lead to the identification of new therapeutic pathways. Interaction studies are essential for elucidating the compound's mechanism of action and could involve molecular docking simulations to predict binding affinities with specific receptors or enzymes .

Synthesis Techniques

The synthesis of 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Chromenone Core: This can be achieved through cyclization reactions under acidic or basic conditions.

- Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

- Sulfonylation: The attachment of the tetrahydroisoquinoline sulfonyl group is performed using sulfonyl chlorides under controlled conditions.

Industrial Production Methods

For industrial applications, optimization of synthetic routes is crucial to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening are often employed to enhance production efficiency.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibition or activation of enzymatic activity.

Interaction with Receptors: Modulation of receptor signaling pathways.

Alteration of Cellular Processes: Impact on cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Spacer Flexibility : Linear polymethylene spacers (e.g., 3h, 3u) outperform rigid para-xylyl derivatives (e.g., 3k) in P-gp inhibition due to conformational adaptability during binding .

- Coumarin Substituents :

Pharmacokinetic and Selectivity Profiles

- P-gp vs. MRP1 Selectivity : Compounds with bulky substituents (e.g., phenyl in 3u) or halogens (e.g., Br in 3k) exhibit >350-fold selectivity for P-gp over MRP1, critical for reducing off-target effects .

- Molecular Docking Insights : The sulfonyl group in the target compound may engage in hydrogen bonding with P-gp’s transmembrane domains (TMDs), a feature absent in oxygen-linked analogues .

Biological Activity

The compound 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is characterized by a chromene backbone with a methoxy group and a sulfonyl group attached to a tetrahydroisoquinoline moiety. The molecular formula is .

Antioxidant Activity

Research indicates that derivatives of chromenone compounds exhibit significant antioxidant properties. A study demonstrated that compounds similar to 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

Neuroprotective Effects

The potential neuroprotective effects of this compound have been highlighted in various studies. For example, it has been shown to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress . The mechanism appears to involve modulation of signaling pathways associated with inflammation and apoptosis.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. A study reported that it demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria . The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

The anti-inflammatory activity of 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one has been assessed through various in vitro assays. It was found to significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one resulted in significant improvement in cognitive functions following induced neurodegeneration. The results indicated a reduction in markers associated with neuroinflammation and oxidative stress .

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics. This suggests its potential as an alternative antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

The synthesis typically involves coupling a sulfonylated tetrahydroisoquinoline moiety to a methoxy-substituted coumarin scaffold. Key steps include:

- Microwave-assisted alkylation : Reacting 7-hydroxycoumarin derivatives with dihalide spacers (e.g., α,α′-dibromo-xylenes) under microwave irradiation (130°C, 30 minutes) to form intermediates .

- Nucleophilic substitution : Coupling intermediates with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in refluxing acetonitrile with DIPEA as a base .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity . Yield optimization requires solvent choice (e.g., PEG-400 for bromination) and catalyst selection (e.g., KI for SN2 reactions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR spectroscopy : Assign methoxy (δ ~3.8 ppm) and sulfonyl (δ ~3.2–3.5 ppm) protons in DMSO-d6 or CDCl3. Aromatic protons in coumarin appear as doublets (J ≈ 8–9 Hz) .

- HRMS : Confirm molecular weight (e.g., m/z 473.12 [M+H]+) using ESI-Q-TOF .

- X-ray crystallography : Resolve conformational details (e.g., THIQ ring puckering) for structure validation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH stability : Sulfonamide bonds hydrolyze under extreme acidic/basic conditions (pH <2 or >10). Stability is maintained in neutral buffers (pH 6–8) .

- Thermal stability : Decomposition occurs above 150°C; store at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. How do structural modifications (e.g., spacer length, substituents) impact P-glycoprotein (P-gp) inhibition efficacy?

- Spacer flexibility : Compounds with para-xylyl or C4–C6 polymethylene spacers show nanomolar IC50 values (e.g., 70 nM for 3h ) due to optimal interaction with P-gp’s hydrophobic clefts .

- Substituent effects : 6,7-Dimethoxy groups on THIQ enhance affinity (ΔIC50 = 50 nM vs. unsubstituted analogs). Bromine at coumarin-C3 improves selectivity (SI >350 for MRP1) .

- Data contradiction : Rigid ortho-xylyl spacers reduce activity (IC50 >1 µM), highlighting flexibility as critical .

Q. What computational strategies are used to predict binding modes and ligand efficiency metrics for this compound?

- Molecular docking : Use homology models of human P-gp (e.g., based on MC70 X-ray structures) to identify interactions with Tyr310, Phe728, and Met69 .

- Ligand efficiency (LE) : Calculate LE = (–ΔG)/HA where ΔG ≈ 1.4 × pIC50. For 3h , LE = 0.43 (vs. 0.35 for tariquidar) .

- Molecular dynamics : Simulate aqueous stability (500 ns trajectories) to prioritize conformers for synthesis .

Q. How do in vitro assays (e.g., Calcein-AM, MTT) validate the compound’s ability to reverse multidrug resistance (MDR)?

- Calcein-AM assay : Measure P-gp inhibition in MDCK-MDR1 cells. 3h restores calcein fluorescence (IC50 = 70 nM), confirming efflux blockade .

- MTT cytotoxicity : Co-incubation with doxorubicin shows 10-fold reduction in IC50 (e.g., 0.1 µM → 0.01 µM), indicating MDR reversal .

- Selectivity : MRP1/MRP2 assays (MDCK-MRP1 cells) ensure minimal off-target effects (SI >100) .

Data Contradiction Resolution

Q. How can discrepancies in biological activity between similar derivatives be resolved?

- SAR analysis : Compare substituent effects. For example, 3-phenylcoumarin derivatives show lower P-gp affinity than 3-bromo analogs due to reduced hydrophobic interactions .

- Crystallography : Resolve ligand-bound P-gp structures to validate docking predictions vs. experimental IC50 values .

- Batch consistency : Verify purity (>95% by HPLC) and stereochemistry (e.g., chiral THIQ centers) to exclude synthetic variability .

Methodological Best Practices

Q. What protocols ensure reproducibility in molecular docking studies for this compound?

- Grid definition : Center the search space on P-gp’s transmembrane domains (65 ų box) .

- Scoring functions : Use AutoDock Vina for initial screening, then refine with AMBER force fields .

- Validation : Cross-check top poses with mutagenesis data (e.g., Phe983Ala reduces binding) .

Q. Which in vitro models best predict in vivo efficacy for neurodegenerative applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.